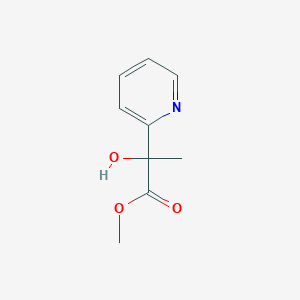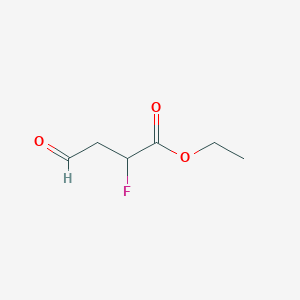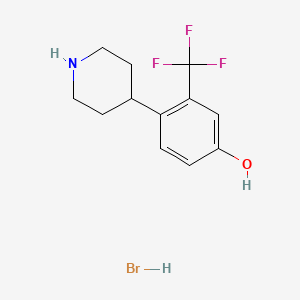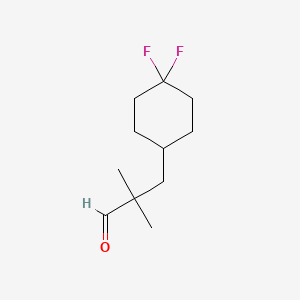
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO4 It is a derivative of boronic acid, featuring a cyclohexene ring substituted with a methoxycarbonyl group and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid typically involves the hydroboration of a suitable cyclohexene derivative. One common method is the hydroboration-oxidation reaction, where an alkene reacts with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include:
Hydroboration: Using diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex at low temperatures.
Oxidation: Using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes or borohydrides.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
(4-Methoxycarbonylcyclohexen-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (4-Methoxycarbonylcyclohexen-1-yl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters or boronates, which facilitate the transfer of boron atoms to other molecules. In biological systems, the compound may interact with cellular components, delivering boron atoms to specific targets for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methyl-1-cyclohexen-1-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
Phenylboronic acid: Contains a phenyl group instead of a cyclohexene ring.
Vinylboronic acid: Features a vinyl group instead of a cyclohexene ring.
Propriétés
Formule moléculaire |
C8H13BO4 |
|---|---|
Poids moléculaire |
184.00 g/mol |
Nom IUPAC |
(4-methoxycarbonylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h4,6,11-12H,2-3,5H2,1H3 |
Clé InChI |
UKECTVCJLADUJD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCC(CC1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


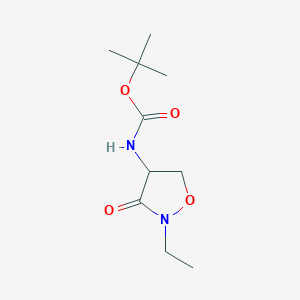
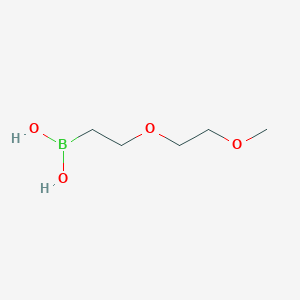


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
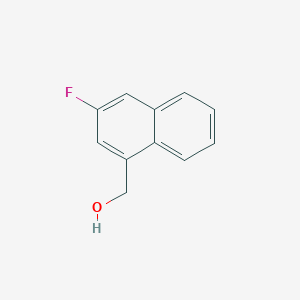
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
